molecular formula C5H5ClN2O B183928 4-Chloro-5-methoxypyrimidine CAS No. 695-85-2

4-Chloro-5-methoxypyrimidine

Cat. No.: B183928
CAS No.: 695-85-2
M. Wt: 144.56 g/mol
InChI Key: CTMIYYREUVYVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methoxypyrimidine is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the fourth position and a methoxy group at the fifth position of the pyrimidine ring. This compound is typically found as a colorless to pale yellow crystalline powder and is soluble in most organic solvents such as ethanol, ether, and chloroform, but insoluble in water .

Scientific Research Applications

4-Chloro-5-methoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and dyes

Safety and Hazards

The safety data sheet for 4-Chloro-5-methoxypyrimidine indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxypyrimidine generally involves the reaction of pyrimidine with chloromethyl chloroformate. The process includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

4-Chloro-5-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4-Chloro-5-methoxypyrimidine can be compared with other similar compounds such as:

Uniqueness: The presence of both chlorine and methoxy groups in this compound makes it a versatile intermediate for various chemical reactions and applications. Its unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other fields .

Properties

IUPAC Name

4-chloro-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMIYYREUVYVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451598
Record name 4-Chloro-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-85-2
Record name 4-Chloro-5-methoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-methoxypyrimidine
Reactant of Route 3
4-Chloro-5-methoxypyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-5-methoxypyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-5-methoxypyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-5-methoxypyrimidine
Customer
Q & A

Q1: What is the role of 4-chloro-5-methoxypyrimidine in the synthesis of Avitriptan?

A1: this compound serves as a crucial building block in the final stages of Avitriptan synthesis []. The research paper describes a multi-step process where this compound is coupled with a chloropropylindole intermediate (compound 35) already linked to a piperazine molecule (compound 26). This reaction sequence ultimately leads to the formation of Avitriptan. []

Q2: Were there any improvements in the synthesis of this compound during this research?

A2: Yes, the researchers reported achieving significant improvements in synthesizing this compound, along with other starting materials like hydrazine (compound 6) and 5-chlorovaleraldehyde (compound 20) []. Although the paper doesn't delve into the specifics of these improvements, it highlights their importance in achieving a more efficient overall synthesis of Avitriptan.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.